![molecular formula C11H10FNO2S2 B5752372 4-fluoro-N-(2-thienylmethyl)benzenesulfonamide](/img/structure/B5752372.png)
4-fluoro-N-(2-thienylmethyl)benzenesulfonamide
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Overview
Description
4-fluoro-N-(2-thienylmethyl)benzenesulfonamide, also known as FTS, is a chemical compound that has been extensively studied for its potential therapeutic applications. FTS has been shown to exhibit anti-cancer, anti-inflammatory, and neuroprotective properties. In
Scientific Research Applications
4-fluoro-N-(2-thienylmethyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-cancer properties by inducing apoptosis in cancer cells. 4-fluoro-N-(2-thienylmethyl)benzenesulfonamide has also been shown to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Additionally, 4-fluoro-N-(2-thienylmethyl)benzenesulfonamide has been shown to have neuroprotective properties by reducing neuronal damage and inflammation in the brain.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(2-thienylmethyl)benzenesulfonamide is not fully understood. However, it has been proposed that 4-fluoro-N-(2-thienylmethyl)benzenesulfonamide induces apoptosis in cancer cells by inhibiting the activity of the protein kinase B (AKT) pathway. 4-fluoro-N-(2-thienylmethyl)benzenesulfonamide has also been shown to inhibit the production of pro-inflammatory cytokines by blocking the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). Additionally, 4-fluoro-N-(2-thienylmethyl)benzenesulfonamide has been shown to reduce neuronal damage and inflammation in the brain by inhibiting the activity of the mitogen-activated protein kinase (MAPK) pathway.
Biochemical and Physiological Effects:
4-fluoro-N-(2-thienylmethyl)benzenesulfonamide has been shown to have several biochemical and physiological effects. In cancer cells, 4-fluoro-N-(2-thienylmethyl)benzenesulfonamide induces apoptosis by activating caspase-3 and caspase-9. 4-fluoro-N-(2-thienylmethyl)benzenesulfonamide has also been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). Additionally, 4-fluoro-N-(2-thienylmethyl)benzenesulfonamide has been shown to reduce neuronal damage and inflammation in the brain by reducing the expression of pro-inflammatory cytokines and increasing the expression of anti-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
4-fluoro-N-(2-thienylmethyl)benzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. Additionally, 4-fluoro-N-(2-thienylmethyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications, which makes it a promising candidate for further research. However, 4-fluoro-N-(2-thienylmethyl)benzenesulfonamide also has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with. Additionally, the mechanism of action of 4-fluoro-N-(2-thienylmethyl)benzenesulfonamide is not fully understood, which can make it difficult to design experiments to study its effects.
Future Directions
There are several future directions for research on 4-fluoro-N-(2-thienylmethyl)benzenesulfonamide. One area of research could focus on further elucidating the mechanism of action of 4-fluoro-N-(2-thienylmethyl)benzenesulfonamide. This could involve studying the effects of 4-fluoro-N-(2-thienylmethyl)benzenesulfonamide on different signaling pathways and identifying the specific targets of 4-fluoro-N-(2-thienylmethyl)benzenesulfonamide. Another area of research could focus on developing new synthesis methods for 4-fluoro-N-(2-thienylmethyl)benzenesulfonamide that are more efficient and have a higher yield. Additionally, research could focus on studying the effects of 4-fluoro-N-(2-thienylmethyl)benzenesulfonamide in different disease models to identify its potential therapeutic applications.
Synthesis Methods
The synthesis of 4-fluoro-N-(2-thienylmethyl)benzenesulfonamide involves the reaction between 4-fluorobenzenesulfonyl chloride and 2-thienylmethanamine in the presence of a base. The resulting product is then purified through recrystallization. The yield of this synthesis method is approximately 70%.
properties
IUPAC Name |
4-fluoro-N-(thiophen-2-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2S2/c12-9-3-5-11(6-4-9)17(14,15)13-8-10-2-1-7-16-10/h1-7,13H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSEPNKVGQJIOSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNS(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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